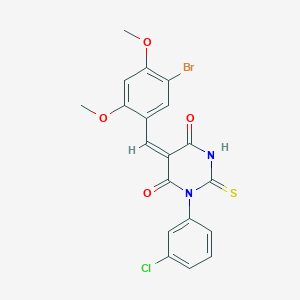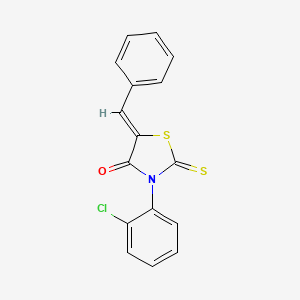![molecular formula C17H25N3O3 B6106734 N-(2-methoxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6106734.png)
N-(2-methoxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide, also known as MEOPA, is a synthetic compound that has gained interest in scientific research for its potential as an anesthetic agent. MEOPA is a member of the piperazine family and has a chemical structure that is similar to the well-known anesthetic, ketamine.
作用機序
The exact mechanism of action of N-(2-methoxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood. However, it is believed that this compound acts on the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. This compound has been shown to inhibit the excitatory neurotransmitter, glutamate, from binding to the NMDA receptor, resulting in a decrease in neuronal activity and producing anesthesia.
Biochemical and Physiological Effects:
This compound has been found to have minimal effects on cardiovascular and respiratory systems, making it a safe anesthetic agent. It has also been shown to have a low potential for abuse and addiction. However, this compound has been found to increase the levels of oxidative stress in the body, which can lead to cell damage and inflammation.
実験室実験の利点と制限
One of the main advantages of N-(2-methoxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is its short duration of action, which allows for quick recovery from anesthesia. This compound also has a low toxicity profile and fewer side effects compared to traditional anesthetics, making it a safer option for animal models. However, this compound has limited solubility in water and requires special equipment for administration, which can make it difficult to use in some lab experiments.
将来の方向性
There are several future directions for N-(2-methoxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide research. One area of interest is its potential as an analgesic agent for chronic pain management. This compound has also been studied for its potential as a treatment for depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its formulation for clinical use.
Conclusion:
This compound is a synthetic compound that has gained interest in scientific research for its potential as an anesthetic and analgesic agent. Its short duration of action, low toxicity profile, and fewer side effects make it a safer option for animal models compared to traditional anesthetics. This compound has also been studied for its potential as a treatment for depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of this compound and to optimize its formulation for clinical use.
合成法
N-(2-methoxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide can be synthesized through a multistep process starting from 2-methylbenzaldehyde and 2-methoxyethylamine. The first step involves the condensation of 2-methylbenzaldehyde with 2-methoxyethylamine in the presence of acetic anhydride and sodium acetate to form 1-(2-methylbenzyl)-2-methoxyethylamine. This intermediate is then reacted with piperazine-2,3-dione in the presence of acetic acid to form this compound.
科学的研究の応用
N-(2-methoxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has been studied for its potential as an anesthetic agent in various animal models. It has been shown to produce a dose-dependent anesthesia that is reversible and has a short duration of action. This compound has also been found to have analgesic properties and can be used as a pain relief agent in animal models. Furthermore, this compound has been studied for its potential as an alternative to traditional anesthetics, such as ketamine, due to its lower toxicity and fewer side effects.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13-5-3-4-6-14(13)12-20-9-7-19-17(22)15(20)11-16(21)18-8-10-23-2/h3-6,15H,7-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSDCFZXUAZYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6106653.png)

![2-(4-methylphenoxy)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6106660.png)
![2-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6106679.png)
![1-cyclopropyl-N-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6106686.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6106693.png)

![N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-3-chlorobenzamide](/img/structure/B6106705.png)
![6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6106712.png)
![N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6106725.png)
![2-cyclopropyl-6-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6106730.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)-1,4-diazepane](/img/structure/B6106744.png)
